![molecular formula C9H10INO B14114174 4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine](/img/structure/B14114174.png)
4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine is an organic compound that belongs to the class of iodopyridines. This compound is characterized by the presence of an iodine atom attached to the pyridine ring and a but-2-en-1-yloxy group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of the but-2-en-1-yloxy group. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
化学反应分析
Types of Reactions
4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The but-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the but-2-en-1-yloxy group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the double bond.
Major Products Formed
Substitution Reactions: The major products are substituted pyridines with various functional groups replacing the iodine atom.
Oxidation Reactions: The major products include aldehydes and carboxylic acids derived from the oxidation of the but-2-en-1-yloxy group.
Reduction Reactions: The major products are saturated derivatives of the original compound.
科学研究应用
4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its ability to undergo substitution reactions makes it a useful probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine involves its interaction with specific molecular targets. The iodine atom and the but-2-en-1-yloxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
4-Iodopyridine: Lacks the but-2-en-1-yloxy group, making it less versatile in chemical reactions.
4-[(2E)-But-2-EN-1-yloxy]pyridine:
3-Iodo-4-[(2E)-But-2-EN-1-yloxy]pyridine: Similar structure but with different positioning of the iodine atom, leading to different reactivity and applications.
Uniqueness
4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine is unique due to the presence of both the iodine atom and the but-2-en-1-yloxy group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H10INO |
|---|---|
分子量 |
275.09 g/mol |
IUPAC 名称 |
4-[(E)-but-2-enoxy]-3-iodopyridine |
InChI |
InChI=1S/C9H10INO/c1-2-3-6-12-9-4-5-11-7-8(9)10/h2-5,7H,6H2,1H3/b3-2+ |
InChI 键 |
AHECJOFYXNVXBJ-NSCUHMNNSA-N |
手性 SMILES |
C/C=C/COC1=C(C=NC=C1)I |
规范 SMILES |
CC=CCOC1=C(C=NC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



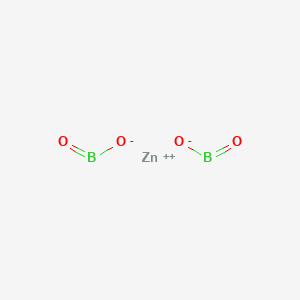
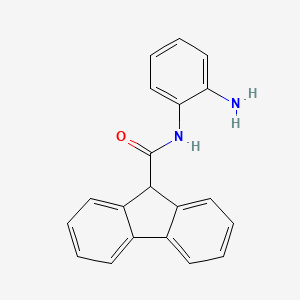
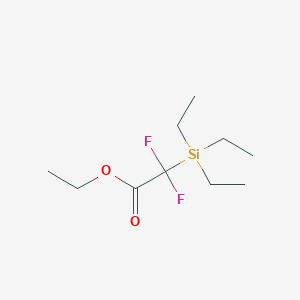
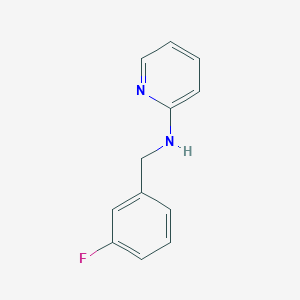
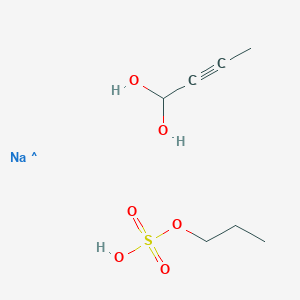

![D-Aspartic acid, N-[[5-[5-(aMinoiMinoMethyl)-1H-benziMidazol-2-yl]-5'-(aMinosulfonyl)-2',6-dihydroxy[1,1'-biphenyl]-3-yl]acetyl]-(9CI)](/img/structure/B14114152.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14114158.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114166.png)
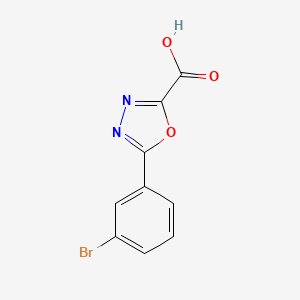
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114175.png)


